N-(3-methoxypropyl)-3,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(3-methoxypropyl)-3,6-diphenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with methoxypropyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-3,6-diphenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors, such as 3,6-diphenylpyrazole and pyridine derivatives, under acidic or basic conditions.
Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via nucleophilic substitution reactions using 3-methoxypropyl halides.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with appropriate amines or amides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-3,6-diphenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazolo[3,4-b]pyridine core, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled temperature and pressure conditions.
Major Products
Scientific Research Applications
N-(3-methoxypropyl)-3,6-diphenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound has been used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-3,6-diphenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxypropyl)piperidine-4-carboxamide
- 6-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-N-(3-methoxypropyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
N-(3-methoxypropyl)-3,6-diphenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its specific substitution pattern and the presence of both methoxypropyl and diphenyl groups. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H22N4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-3,6-diphenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O2/c1-29-14-8-13-24-23(28)18-15-19(16-9-4-2-5-10-16)25-22-20(18)21(26-27-22)17-11-6-3-7-12-17/h2-7,9-12,15H,8,13-14H2,1H3,(H,24,28)(H,25,26,27) |
InChI Key |
TWLCGVMXBSWELE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC(=NC2=NNC(=C12)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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